8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the imidazo[1,2-g]purine core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-g]purine core.
Introduction of substituents: The 2,5-dimethylphenyl, 2-methoxyethyl, and trimethyl groups are introduced through various substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product in high purity.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methyl-4-quinolinecarboxylate
- 2-methoxyphenyl isocyanate
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-12-7-8-13(2)16(11-12)25-14(3)15(4)26-17-18(22-20(25)26)23(5)21(28)24(19(17)27)9-10-29-6/h7-8,11H,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLVQWPYUFPKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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